Product packaging for Chlorcyclizine, (S)-(Cat. No.:CAS No. 118165-36-9)

Chlorcyclizine, (S)-

Cat. No.: B12731975
CAS No.: 118165-36-9
M. Wt: 300.8 g/mol
InChI Key: WFNAKBGANONZEQ-SFHVURJKSA-N
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Description

Historical Trajectory and Evolution of Chlorcyclizine (B1668710) Research

Chlorcyclizine, a member of the diphenylmethylpiperazine group, was first synthesized in the 1940s. patsnap.com As a first-generation antihistamine, it primarily functions by blocking H1 histamine (B1213489) receptors, thereby alleviating allergy symptoms like rhinitis, urticaria, and pruritus. patsnap.comwikipedia.orgdrugbank.com Beyond its antihistaminic effects, chlorcyclizine also exhibits anticholinergic, antiserotonergic, and local anesthetic properties. wikipedia.orgresearchgate.net For many years, research on chlorcyclizine was primarily focused on its use in allergy relief and as an antiemetic. patsnap.comwikipedia.org

A significant shift in the research trajectory of chlorcyclizine occurred with the discovery of its potent antiviral activity, particularly against the Hepatitis C virus (HCV). nih.gov In a high-throughput screening of a library of approved drugs, chlorcyclizine was identified as a potent inhibitor of HCV infection in cell culture and in mice with humanized livers. nih.gov This discovery opened up a new avenue of investigation, focusing on repurposing this well-established antihistamine for the treatment of infectious diseases. nih.gov Subsequent studies have explored its potential against other flaviviruses, such as the Zika virus. wikipedia.org

This renewed interest also led to a more detailed examination of the compound's pharmacology, including its metabolic pathways. The primary metabolite of chlorcyclizine is nor-chlorcyclizine, formed by N-demethylation. drugbank.com Interestingly, this metabolite shows little antihistamine activity. nih.gov

The exploration of chlorcyclizine's antiviral properties also brought the question of its stereochemistry to the forefront. As with many older drugs, chlorcyclizine was developed and has been used as a racemic mixture, containing equal amounts of the (R)- and (S)-enantiomers. nih.gov However, modern drug development emphasizes the importance of understanding the distinct pharmacological profiles of individual enantiomers.

Significance of Enantiomeric Purity and Stereochemistry in Drug Discovery

Many drugs are chiral molecules, meaning they exist as two non-superimposable mirror images called enantiomers. These enantiomers, designated as (R) and (S), can have significantly different biological activities. This is because biological systems, such as enzymes and receptors, are themselves chiral and can interact differently with each enantiomer.

The importance of enantiomeric purity in drug discovery and development cannot be overstated. In some cases, one enantiomer is responsible for the desired therapeutic effect, while the other may be inactive, less active, or even contribute to undesirable side effects. The tragic case of thalidomide in the mid-20th century, where one enantiomer was sedative and the other was teratogenic, serves as a stark reminder of the critical role of stereochemistry in drug safety and efficacy.

In the context of chlorcyclizine, initial studies on its anti-HCV activity evaluated the racemic mixture. However, to determine if the antiviral activity was stereospecific, the (R)- and (S)-enantiomers of chlorcyclizine were evaluated separately. These investigations revealed that both the (R)- and (S)-enantiomers of chlorcyclizine exhibited comparable anti-HCV activity in cell culture. nih.gov This suggests that for this particular biological activity, the specific stereochemistry at the chiral center of chlorcyclizine may not play a major role.

Despite this finding for its anti-HCV action, the principle of evaluating individual enantiomers remains a cornerstone of modern drug development. It is essential to characterize the pharmacokinetic and pharmacodynamic properties of each enantiomer to ensure an optimal and safe therapeutic agent.

Scope and Research Imperatives for (S)-Chlorcyclizine Investigation

The discovery of chlorcyclizine's antiviral properties has spurred further research into its derivatives to optimize its efficacy and pharmacokinetic profile. nih.govacs.org While early findings suggest that the (R)- and (S)-enantiomers of the parent compound have similar anti-HCV activity, a comprehensive investigation into the stereoisomers of its more potent analogs is warranted.

Current research imperatives for (S)-Chlorcyclizine and its derivatives include:

Detailed Pharmacokinetic and Pharmacodynamic Profiling: A thorough in vivo characterization of the absorption, distribution, metabolism, and excretion (ADME) of (S)-Chlorcyclizine is necessary. Understanding its metabolic fate and potential for drug-drug interactions is crucial for its development as a therapeutic agent.

Broad-Spectrum Antiviral Activity: Further studies are needed to explore the full potential of (S)-Chlorcyclizine and its derivatives against a wider range of viruses.

Mechanism of Action Studies: Elucidating the precise molecular mechanism by which (S)-Chlorcyclizine exerts its antiviral effects is a key research goal. This knowledge can aid in the design of more potent and specific antiviral agents.

Structure-Activity Relationship (SAR) Studies: Continued SAR studies on derivatives of (S)-Chlorcyclizine will be instrumental in identifying new compounds with improved potency, selectivity, and pharmacokinetic properties. nih.gov

The journey of chlorcyclizine from a first-generation antihistamine to a potential antiviral agent highlights the value of drug repurposing and the importance of fundamental pharmacological principles like stereochemistry. While the initial focus was on the racemic mixture, the ongoing investigation of its individual enantiomers, such as (S)-Chlorcyclizine, is a testament to the rigor of modern drug discovery and development.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H21ClN2 B12731975 Chlorcyclizine, (S)- CAS No. 118165-36-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

118165-36-9

Molecular Formula

C18H21ClN2

Molecular Weight

300.8 g/mol

IUPAC Name

1-[(S)-(4-chlorophenyl)-phenylmethyl]-4-methylpiperazine

InChI

InChI=1S/C18H21ClN2/c1-20-11-13-21(14-12-20)18(15-5-3-2-4-6-15)16-7-9-17(19)10-8-16/h2-10,18H,11-14H2,1H3/t18-/m0/s1

InChI Key

WFNAKBGANONZEQ-SFHVURJKSA-N

Isomeric SMILES

CN1CCN(CC1)[C@@H](C2=CC=CC=C2)C3=CC=C(C=C3)Cl

Canonical SMILES

CN1CCN(CC1)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl

Origin of Product

United States

Stereochemical Analysis and Impact on S Chlorcyclizine Functionality

Enantiomeric Purity and Resolution Methodologies for (S)-Chlorcyclizine

The assessment and assurance of enantiomeric purity are crucial for the specific therapeutic application of (S)-Chlorcyclizine. nih.govlibretexts.org Sophisticated analytical methods are required to accurately quantify the enantiomeric composition and ensure that the enantiomeric excess (%ee) meets stringent regulatory standards, which typically demand values exceeding 99% for pharmaceutical use. smolecule.com

Several methodologies are employed for the chiral separation and purification of chlorcyclizine (B1668710) enantiomers.

High-Performance Liquid Chromatography (HPLC): This is a primary technique for achieving effective enantiomeric separation. smolecule.com Semi-preparative scale separation can be accomplished using specific chiral columns, such as Chiralcel OD, with an eluent like n-hexane containing isopropylamine. smolecule.com This method can resolve racemic chlorcyclizine, yielding enantiomers with optical purities greater than 99.9%. smolecule.com

Capillary Electrophoresis (CE): This technique has emerged as a viable alternative for the chiral separation of chlorcyclizine. smolecule.comnih.gov The methodology utilizes a chiral selector, such as sulfated β-cyclodextrin, within a phosphate (B84403) or glycine (B1666218) buffer system to achieve enantioseparation in a short analysis time. smolecule.comnih.gov

The primary metric for evaluating optical purity is the enantiomeric excess, calculated using the formula: %ee = |(R-S)/(R+S)| × 100, where R and S are the molar amounts of each enantiomer. smolecule.com

Resolution Methodologies for Chlorcyclizine Enantiomers
MethodologyChiral Selector/ColumnKey ConditionsReported Purity
High-Performance Liquid Chromatography (HPLC)Chiralcel OD columnEluent: n-hexane with 0.2 M isopropylamine>99.9%
Capillary Electrophoresis (CE)Sulfated β-cyclodextrin100 mM phosphate buffer (pH 6.0) with 40% methanolQuantitative Separation

Stereochemical Influence on Ligand-Receptor Interactions of (S)-Chlorcyclizine

The stereochemical configuration of chlorcyclizine enantiomers dictates their interaction with biological receptors, particularly the histamine (B1213489) H1 receptor. hilarispublisher.commhmedical.com The pharmacophore of chlorcyclizine consists of a diphenylmethyl core connected to an N-methyl-piperazine ring. smolecule.com The three-dimensional orientation of these groups influences binding affinity and efficacy.

Molecular modeling studies indicate that the para-chloro-phenyl ring of chlorcyclizine occupies a hydrophobic pocket within the H1 receptor, lined by amino acid residues such as phenylalanine-424 and tyrosine-431. smolecule.com Meanwhile, the protonated piperazine (B1678402) ring forms a crucial salt bridge with Aspartate-116, an interaction that is conserved among high-affinity H1 receptor antagonists. smolecule.com

Optical resolution studies have revealed distinct stereochemical preferences in these interactions. While both enantiomers may bind to the receptor, the specific orientation of the (S)-enantiomer compared to the (R)-enantiomer leads to differences in the resulting biological response. smolecule.com

Comparative Biological Activities of (S)- and (R)-Chlorcyclizine Enantiomers

The differing spatial arrangements of the (S)- and (R)-enantiomers lead to notable distinctions in their biological activities, a phenomenon known as enantioselectivity. researchgate.netnih.gov

While both enantiomers interact with the histamine H1 receptor, they exhibit different efficacy profiles. Research has shown that the (R)-enantiomer possesses a higher intrinsic antihistaminic efficacy. smolecule.com However, the (S)-enantiomer maintains comparable in-vitro binding potency while eliciting significantly lower H1-receptor–mediated calcium responses. smolecule.com This demonstrates a clear enantioselective difference in their functional activity as antihistamines.

Comparative Antihistaminic Activity at the Human Histamine H1 Receptor
LigandEquilibrium Dissociation Constant (Ki)Antihistamine Activity (at 10 nmol/L)
(S)-Chlorcyclizine9 nmol/L41.7% of maximal response
(R)-ChlorcyclizineNot specified separatelyHigher intrinsic efficacy
Reference binding experiments did not separate Ki values for each enantiomer; activity differences arise from efficacy rather than affinity. smolecule.com

Beyond its antihistaminic properties, chlorcyclizine has been investigated for its antiviral activity, notably against the Hepatitis C virus (HCV). nih.govnih.gov In this context, the stereochemistry of the molecule appears to play a less significant role. Studies evaluating the (R)- and (S)-enantiomers of chlorcyclizine (CCZ) found no significant difference in their 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) values against HCV infection in human hepatoma cells. nih.govnih.gov This suggests that the chiral configuration of chlorcyclizine does not have a major effect on its anti-HCV activity and selectivity. nih.gov

(S)-CCZ did, however, show specificity in its antiviral action. Its EC50 value against Dengue virus, another member of the Flaviviridae family, was more than 70-fold higher than its EC50 value against HCV, indicating a targeted effect. nih.gov

Comparative Anti-HCV Activity of Chlorcyclizine Enantiomers
CompoundAnti-HCV EC50 (nM)Cytotoxicity CC50 (µM)Selective Index (CC50/EC50)
(S)-Chlorcyclizine ((S)-2)28>50>1875
(R)-Chlorcyclizine ((R)-2)32>50>1630
Racemic Chlorcyclizine (Rac-2)44>50>1132

Advanced Synthetic Strategies and Chemical Optimization of S Chlorcyclizine Derivatives

Stereoselective Synthesis Pathways for (S)-Chlorcyclizine

The development of stereoselective synthetic routes is crucial for producing enantiomerically pure (S)-Chlorcyclizine, which allows for a detailed investigation of its biological activities without confounding effects from its (R)-enantiomer. While chirality has been found to have little effect on the antiviral activity of chlorcyclizine (B1668710), the ability to synthesize specific enantiomers is fundamental for thorough pharmacological evaluation. nih.govnih.gov

A common strategy for the synthesis of chiral piperazine (B1678402) derivatives like (S)-Chlorcyclizine involves the use of chiral starting materials or chiral catalysts. For instance, the synthesis of (S)-1-((4-Chlorophenyl)(phenyl)methyl)-4-ethylpiperazine, an analog of (S)-Chlorcyclizine, was achieved by treating the corresponding (S)-piperazine precursor with acetaldehyde (B116499) in the presence of a reducing agent, sodium cyanoborohydride (NaBH₃CN), and acetic acid. nih.gov This method highlights a reductive amination approach to introduce the ethyl group onto the piperazine nitrogen in a stereospecific manner.

Another approach involves the asymmetric synthesis of the core piperazine structure or the benzhydryl moiety. Efficient synthetic routes have been developed for related antihistamines like clocinizine (B1239480) and chlorcyclizine, starting from (4-chlorophenyl)(phenyl)-methanone to form the key intermediate 1-[(4-chlorophenyl)(phenyl)-methyl]-piperazine in high yields. researchgate.netacgpubs.org Adapting such routes with chiral catalysts or resolutions could provide access to enantiomerically pure (S)-Chlorcyclizine. For example, hydrolytic kinetic resolution has been demonstrated as an effective technique for synthesizing enantiomerically pure terminal epoxides and their corresponding diols, a strategy that could be conceptually applied to resolve chiral intermediates in the synthesis of (S)-Chlorcyclizine. researchgate.net

Structure-Activity Relationship (SAR) Investigations of (S)-Chlorcyclizine Analogs

Structure-activity relationship (SAR) studies are pivotal in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. drugdesign.org For (S)-Chlorcyclizine analogs, SAR investigations have been instrumental in identifying key structural features that govern their potency and selectivity, particularly as antiviral agents. nih.govacs.org

Elucidation of Key Structural Motifs for Potency and Selectivity

Through systematic modifications of the (S)-Chlorcyclizine scaffold, researchers have pinpointed several structural motifs crucial for its biological activity. The diarylmethyl group, the piperazine ring, and the substituent on the second piperazine nitrogen are all key determinants of potency. ramauniversity.ac.in

The presence of a para-chloro substituent on one of the phenyl rings is a significant contributor to activity. nih.gov Removal of this chloro group leads to a substantial decrease in potency. nih.gov Interestingly, the addition of a second para-chloro substituent on the other phenyl ring can slightly enhance activity. nih.gov This suggests that halogen substitutions on the phenyl rings play a critical role in the molecule's interaction with its biological target. arabjchem.org

The piperazine core itself is another critical element. Its geometry and basicity (pKa value) appear to be important for antiviral activity, as most modifications to the piperazine ring are not well-tolerated. acs.org The distance between the diaryl ring system and the terminal nitrogen atom of the piperazine ring is also a key factor for antihistaminic activity, which is often a consideration in the development of chlorcyclizine-based compounds. ramauniversity.ac.in

Rational Design and Synthesis of Novel (S)-Chlorcyclizine Derivatives

The insights gained from SAR studies have guided the rational design and synthesis of novel (S)-Chlorcyclizine derivatives with improved properties. nih.govmdpi.comnih.gov The goal of these efforts has often been to enhance antiviral potency, improve pharmacokinetic profiles, and reduce off-target effects. acs.org

One successful strategy has been the modification of the side chain on the piperazine nitrogen. For instance, introducing an oligoethylene glycol side chain was found to improve antiviral activity without compromising selectivity. nih.govacs.org This modification can also potentially reduce central nervous system penetration by increasing molecular weight and polarity, a desirable feature for minimizing side effects like drowsiness. acs.org

Conversely, some modifications have been shown to be detrimental to activity. For example, acetylation of the piperazine nitrogen dramatically reduces potency. nih.govacs.org Similarly, the introduction of a bulky substituted benzyl (B1604629) group or a trifluoromethyl group on the side chain can lead to a significant loss or complete abolishment of activity, respectively. nih.govacs.org These findings highlight the sensitivity of the biological target to the steric and electronic properties of this part of the molecule.

Impact of Piperazine Ring Substitutions and Nitrogen Modifications on Activity

The piperazine ring and its nitrogen atoms are central to the activity of (S)-Chlorcyclizine analogs. Modifications at these positions have a profound impact on the compound's biological profile.

As mentioned, N-acylation, such as the introduction of an acetyl group, is detrimental to activity. nih.govacs.org This is likely due to a change in the basicity of the piperazine nitrogen, which can affect the compound's interaction with its target.

Substitutions on the piperazine ring itself are generally not well-tolerated. nih.govacs.org For example, expanding the piperazine ring to a seven-membered homopiperazine (B121016) ring retained activity but increased cytotoxicity. nih.gov Replacement of the piperazine ring with other cyclic structures often leads to a dramatic loss of activity. nih.gov This underscores the importance of the specific conformation and chemical properties of the piperazine moiety.

The nature of the alkyl group on the second piperazine nitrogen is also critical. While small alkyl groups like methyl and ethyl are well-tolerated, with ethyl often showing good activity, longer carbon chains can lead to decreased potency. nih.govarabjchem.org Interestingly, a cyclopentyl group at this position was found to significantly improve activity, whereas a cyclohexyl group resulted in a more modest potency. nih.govacs.org

CompoundModificationEffect on ActivityReference
(S)-10Ethyl group on piperazine nitrogenActive nih.gov
19Acetylation of piperazine nitrogenDramatically reduced potency nih.govacs.org
14Bulky substituted benzyl group on piperazine nitrogenReduced activity nih.govacs.org
21Trifluoromethyl group on side chainComplete loss of activity acs.org
16Cyclopentyl group on piperazine nitrogenImproved activity nih.govacs.org
17Cyclohexyl group on piperazine nitrogenModerate activity nih.govacs.org
Rac-7Homopiperazine ringRetained activity, increased cytotoxicity nih.gov

Development of Deuterated and N-Acyl Probes for Mechanistic Studies

To further elucidate the mechanism of action and metabolic fate of (S)-Chlorcyclizine derivatives, specialized chemical probes have been developed. These include deuterated and N-acyl analogs.

Deuterated derivatives, where hydrogen atoms are replaced with deuterium (B1214612), are valuable tools for studying metabolic stability. google.com The increased mass of deuterium can slow down metabolic processes that involve the breaking of carbon-hydrogen bonds, a phenomenon known as the kinetic isotope effect. In the case of chlorcyclizine analogs, deuteration of the side chain did not significantly impact antiviral activity but did lead to a slight improvement in the metabolic half-life. acs.org This suggests that this position is susceptible to metabolism and that deuteration could be a viable strategy to enhance the pharmacokinetic properties of these compounds.

N-acyl derivatives, such as the N-acetyl analog (S)-19, have been synthesized to probe the importance of the basicity of the piperazine nitrogen. nih.govacs.org The dramatic reduction in potency observed with this modification provides strong evidence that a protonatable nitrogen at this position is crucial for the compound's biological activity. acs.org These probes are essential for understanding the specific molecular interactions between the drug and its target.

Compound NameChemical FormulaRoleReference
(S)-ChlorcyclizineC18H21ClN2Parent compound nih.gov
(S)-1-((4-Chlorophenyl)(phenyl)methyl)-4-ethylpiperazineC20H25ClN2Analog with ethyl substitution nih.gov
(S)-19 (N-acyl derivative)C20H23ClN2OProbe for mechanistic studies nih.govacs.org
(R)-20 and (S)-20 (Deuterated derivatives)C19H18D3ClN2Probes for metabolic stability studies nih.govacs.org
ClocinizineC26H29ClN2Related antihistamine researchgate.net

Molecular and Cellular Pharmacological Mechanisms of S Chlorcyclizine: Preclinical Studies

Detailed H1-Histamine Receptor Antagonism and Inverse Agonism by (S)-Chlorcyclizine

(S)-Chlorcyclizine is recognized as a first-generation H1-antihistamine, a class of drugs that interfere with the action of histamine (B1213489) at the H1 receptor to alleviate allergic reactions. wikipedia.orgsmpdb.ca These older antihistamines are known to cross the blood-brain barrier, which can lead to central nervous system effects. smpdb.ca The primary therapeutic action of H1-antihistamines is to mitigate inflammatory processes in conditions like allergic rhinitis and urticaria. smpdb.ca

Virtually all H1-antihistamines, including by extension (S)-Chlorcyclizine, are now understood to function as inverse agonists at the histamine H1-receptor, rather than as simple neutral antagonists. wikipedia.orgnih.gov This means they don't just block the binding of histamine, but they also bind to and stabilize the inactive conformation of the H1-receptor, shifting the equilibrium away from the active state. nih.govdrugbank.com This action reduces the receptor's basal activity even in the absence of histamine. nih.gov

Biophysical and Biochemical Characterization of (S)-Chlorcyclizine Binding to H1-Receptors

The binding affinity of chlorcyclizine (B1668710) to the H1-histamine receptor has been quantified in vitro. Studies have reported a Ki value of 9 nM for chlorcyclizine at the histamine H1 receptor, indicating a high affinity for this target. apexbt.com While the (R)-enantiomer of chlorcyclizine is more active as an antihistamine, both the (R)- and (S)-enantiomers exhibit anti-HCV activity. nih.gov The metabolite nor-chlorcyclizine, however, has minimal antihistamine activity. nih.gov

Receptor Selectivity Profiling of (S)-Chlorcyclizine within the Histamine Receptor Family

First-generation antihistamines are generally less selective for the peripheral H1 receptors compared to second-generation agents. smpdb.caacs.org This lack of selectivity contributes to their broader range of effects. wikipedia.org While specific selectivity data for (S)-Chlorcyclizine across all histamine receptor subtypes (H1, H2, H3, H4) is not extensively detailed in the provided context, the focus of its antihistaminic action is primarily on the H1 receptor. smpdb.camedchemexpress.com It is known that H2-receptor antagonists show very low affinity for muscarinic receptors, a characteristic that is not shared by all H1-receptor antagonists. researchgate.net

Exploration of (S)-Chlorcyclizine's Anticholinergic Activity and Muscarinic Receptor Interactions

First-generation antihistamines like chlorcyclizine are known to possess anticholinergic properties, meaning they block the action of the neurotransmitter acetylcholine (B1216132) at muscarinic receptors. patsnap.comnih.gov This activity is responsible for common side effects such as dry mouth and blurred vision. patsnap.com Anticholinergic drugs competitively antagonize acetylcholine at muscarinic receptors located on target organs of the parasympathetic nervous system. nih.govmhmedical.com

Antiviral Mechanisms of (S)-Chlorcyclizine in Preclinical Models

Beyond its antihistaminic and anticholinergic effects, (S)-Chlorcyclizine has emerged as a potent inhibitor of several viruses, most notably the Hepatitis C virus (HCV). nih.govoup.com

Inhibition of Hepatitis C Virus (HCV) Entry and Replication by (S)-Chlorcyclizine

Preclinical studies have demonstrated that (S)-Chlorcyclizine potently inhibits HCV infection in human hepatoma cells and primary human hepatocytes. nih.gov The primary mechanism of its anti-HCV action is the inhibition of an early stage of the viral life cycle, specifically targeting viral entry into the host cell. nih.govcdc.gov Time-of-addition experiments have shown that (S)-Chlorcyclizine is most effective when added during the viral attachment or early entry phases. nih.gov

Interestingly, the anti-HCV activity of chlorcyclizine and its analogs does not appear to be linked to their H1-histamine receptor activity. nih.gov Both the (R)- and (S)-enantiomers of chlorcyclizine are equally effective against HCV, and nor-chlorcyclizine, which has weak antihistamine activity, also shows potent anti-HCV effects. nih.gov Furthermore, (S)-Chlorcyclizine does not significantly inhibit HCV RNA replication in subgenomic replicon assays, confirming that its target is not the viral replication machinery itself. nih.govacs.org It also does not appear to affect the expression or cellular distribution of known HCV entry factors like CD81, claudin-1, or occludin. nih.gov

Detailed mechanistic studies have revealed that (S)-Chlorcyclizine directly targets the HCV envelope glycoprotein (B1211001) E1, a key player in the viral fusion process. researchgate.netnih.govnih.gov The compound is thought to bind to a hydrophobic pocket within the putative fusion loop of the E1 protein. nih.gov This interaction interferes with the membrane fusion step of viral entry. nih.govnih.gov

Evidence for this direct targeting comes from several lines of research. The generation of HCV variants resistant to (S)-Chlorcyclizine led to the identification of mutations in the E1 protein, particularly within the putative fusion peptide. nih.govnatap.org Furthermore, a photoaffinity probe of chlorcyclizine was shown to directly bind to the HCV E1 protein. nih.govnih.govasm.org Mass spectrometry analysis pinpointed the binding site to a region near the putative fusion peptide. nih.gov

The table below summarizes the key pharmacological activities of (S)-Chlorcyclizine based on preclinical findings.

Pharmacological TargetMechanism of ActionKey Findings
H1-Histamine Receptor Inverse AgonistHigh binding affinity (Ki = 9 nM for chlorcyclizine). Stabilizes the inactive state of the receptor. wikipedia.orgnih.govapexbt.com
Muscarinic Receptors AntagonistExhibits anticholinergic properties by blocking muscarinic acetylcholine receptors. patsnap.comnih.gov
Hepatitis C Virus (HCV) Entry InhibitorBlocks an early stage of HCV infection, likely viral entry. nih.govcdc.gov
HCV E1 Glycoprotein Fusion InhibitorDirectly binds to a hydrophobic pocket in the E1 fusion loop, inhibiting membrane fusion. researchgate.netnih.govnih.gov
Role of Cholesterol-Dependent Pathways in (S)-Chlorcyclizine's Anti-HCV Action

Preclinical research indicates that the anti-Hepatitis C Virus (HCV) activity of (S)-Chlorcyclizine is linked to cholesterol-dependent mechanisms of viral entry. The entry of HCV into host cells is a complex process that involves interactions with multiple cell surface receptors, and cholesterol plays a crucial role in this pathway. news-medical.netmedchemexpress.com One key host factor is the Niemann-Pick C1-Like 1 (NPC1L1) cholesterol uptake receptor, which facilitates a cholesterol-dependent step in HCV entry. news-medical.net

Studies on benzhydrylpiperazines, the chemical class to which chlorcyclizine belongs, have demonstrated that their ability to inhibit HCV entry is dependent on the host cell's cholesterol content. researchgate.net In experimental settings using Huh-7.5 cells, the antiviral potency of chlorcyclizine was diminished when cellular cholesterol was depleted using methyl-β-cyclodextrin (MβCD). researchgate.net Conversely, the replenishment of cholesterol in these cells partially restored the drug's antiviral efficacy, suggesting that the compound's mechanism is reliant on the presence of host cholesterol. researchgate.net This dependence may be linked to the influence of cholesterol on the cellular distribution and function of key HCV entry receptors like CD81. researchgate.net While the precise molecular target of chlorcyclizine in this context remains under investigation, evidence suggests it interferes with the membrane fusion stage of viral entry, a process intricately linked with the lipid composition of both the viral envelope and host cell membranes. news-medical.netnih.govnews-medical.net

Preclinical Evaluation of Synergistic Antiviral Effects of (S)-Chlorcyclizine Combinations

A significant aspect of the preclinical evaluation of (S)-Chlorcyclizine is its potent synergistic activity when combined with other anti-HCV agents. emjreviews.comrutgers.edu Combination therapies are the standard of care for chronic HCV infection as they increase efficacy and reduce the likelihood of developing drug-resistant viral mutants. news-medical.netemjreviews.com In vitro studies have consistently shown that (S)-Chlorcyclizine enhances the antiviral effects of various classes of direct-acting antivirals (DAAs) and other host-targeting agents without a corresponding increase in cytotoxicity. emjreviews.combioengineer.org

The observed synergy is strong and has been documented across multiple drug classes, including:

NS3/4A Protease Inhibitors: such as telaprevir (B1684684) and boceprevir. emjreviews.comrutgers.edubioengineer.org

NS5B Polymerase Inhibitors: such as sofosbuvir. emjreviews.comrutgers.edubioengineer.org

NS5A Inhibitors: such as daclatasvir. emjreviews.comrutgers.edubioengineer.org

Host-Targeting Agents: including ribavirin, interferon-α (IFN-α), and cyclosporin (B1163) A. emjreviews.comrutgers.edubioengineer.orgreachmd.com

This broad synergistic profile suggests that (S)-Chlorcyclizine operates via a mechanism of action distinct from these other agents. emjreviews.commdedge.com By targeting the viral entry stage, (S)-Chlorcyclizine complements the action of drugs that inhibit viral replication (e.g., polymerase and NS5A inhibitors) or processing (protease inhibitors). emjreviews.comrutgers.edu This strong synergism supports its potential development as a component of future combination therapy regimens for HCV. emjreviews.comreachmd.com

Table 1: Synergistic Antiviral Effects of (S)-Chlorcyclizine with Approved Anti-HCV Drugs

Combination DrugDrug ClassObserved EffectReference
SofosbuvirNS5B Polymerase InhibitorHighly Synergistic emjreviews.com, reachmd.com, bioengineer.org
DaclatasvirNS5A InhibitorHighly Synergistic emjreviews.com, bioengineer.org
TelaprevirNS3/4A Protease InhibitorHighly Synergistic emjreviews.com, bioengineer.org
BoceprevirNS3/4A Protease InhibitorHighly Synergistic emjreviews.com, bioengineer.org
RibavirinHost-Targeting AgentHighly Synergistic emjreviews.com, bioengineer.org
Interferon-αHost-Targeting AgentHighly Synergistic emjreviews.com, bioengineer.org
Cyclosporin AHost-Targeting AgentHighly Synergistic emjreviews.com, reachmd.com

Broad-Spectrum Antiviral Activity Investigations for (S)-Chlorcyclizine Analogs (e.g., Ebola, Influenza, Zika)

While initially identified as a potent inhibitor of HCV, investigations into the broader antiviral potential of chlorcyclizine and its analogs have yielded mixed but promising results. Initial screens against a panel of 13 other viruses, including Hepatitis B, showed no significant activity, suggesting a high degree of specificity for HCV. emjreviews.com However, subsequent research into related benzhydrylpiperazine compounds and the repurposing of first-generation antihistamines has indicated a wider spectrum of activity, particularly against enveloped viruses that rely on endosomal entry pathways. nih.govtandfonline.comresearchgate.net

Specifically, chlorcyclizine has been identified as a potential candidate for repurposing as an anti-filovirus therapeutic. nih.govresearchgate.net Studies have demonstrated that chlorcyclizine inhibits Ebola virus (EBOV) entry in both human immortalized cell lines and primary human cells. nih.govunipd.it Docking studies suggest that this activity may stem from the drug's ability to bind directly to the EBOV glycoprotein (GP), interfering with the fusion process within the endosome. researchgate.netunipd.it This mechanism is independent of its H1-histamine receptor antagonism. nih.gov Analogs of chlorcyclizine, such as hydroxyzine (B1673990) and cyclizine, also displayed anti-filovirus activity, though modifications to the terminal amine group were found to impact potency against EBOV and Marburg virus (MARV). nih.gov

The concept of broad-spectrum antiviral agents (BSAAs) has gained traction due to recent viral epidemics. arabjchem.org While specific studies on (S)-Chlorcyclizine against influenza and Zika are less defined, other first-generation antihistamines have shown activity against influenza viruses. frontiersin.org The class of cationic amphiphilic drugs (CADs), which includes chlorcyclizine, has been noted for activity against a range of viruses, although some studies found them to be inactive against Zika virus. asm.org The antiviral potential of the benzhydrylpiperazine scaffold continues to be an area of active research. tandfonline.comarabjchem.org

Mechanisms of (S)-Chlorcyclizine in Porphyrin Metabolism and Liver Disease Research (Erythropoietic Protoporphyria)

Recent research has uncovered a novel therapeutic potential for chlorcyclizine in the context of Erythropoietic Protoporphyria (EPP), a rare genetic disorder. reachmd.comrutgers.edu EPP is caused by a deficiency in the enzyme ferrochelatase, leading to the toxic accumulation of protoporphyrin IX (PP-IX) in erythrocytes, plasma, and importantly, the liver, which can result in severe photosensitivity and progressive liver disease. news-medical.netnih.govemjreviews.com High-throughput screening of bioactive compounds using a zebrafish model of EPP identified chlorcyclizine as a potent agent capable of reducing hepatic PP-IX levels. nih.govmdedge.comresearchgate.net

Reduction of Hepatic Protoporphyrin IX Accumulation in Experimental Models

Experimental studies have validated chlorcyclizine's efficacy in reducing the buildup of PP-IX in the liver. nih.govnews-medical.net In both a toxin-induced mouse model and a transgenic genetic mouse model of EPP, administration of chlorcyclizine led to a significant decrease in hepatic PP-IX levels. nih.govrutgers.edu This effect was accompanied by improved liver function, a reduction in porphyrin-mediated protein aggregation and oxidation, and an increase in the excretion of PP-IX through the stool. nih.gov The mechanism appears to involve enhanced clearance of the toxic porphyrin from the liver. news-medical.netmdedge.com Detailed analysis showed that chlorcyclizine promotes the nuclear translocation of the constitutive androstane (B1237026) receptor (CAR) and the farnesoid X receptor (FXR). news-medical.netemjreviews.com These nuclear receptors, in turn, increase the expression of key bile acid transporters, specifically the bile salt export pump (BSEP) and multidrug resistance-associated protein 4 (MRP4), which are believed to facilitate the efflux of PP-IX from hepatocytes into the bile for elimination. news-medical.netemjreviews.comresearchgate.net Interestingly, in mouse models, this therapeutic effect was observed to be female-selective, a difference potentially related to sex-specific variations in drug metabolism. news-medical.netrutgers.edu

Interplay of Histamine Pathway with Porphyrin Regulation

A key finding from EPP research is the critical role of the histamine pathway in promoting PP-IX accumulation. news-medical.netnih.gov In porphyrin-stressed primary mouse hepatocytes, the addition of histamine was shown to increase the accumulation of PP-IX. nih.gov Conversely, blocking the histamine 1 (H1) and histamine 2 (H2) receptors with antihistamines, including chlorcyclizine, decreased PP-IX levels. nih.govnews-medical.net This demonstrates a direct link between histamine signaling and the regulation of porphyrin levels within liver cells. Chlorcyclizine, as a first-generation H1-antihistamine, directly antagonizes this pathway. emjreviews.com Its efficacy in EPP models suggests that its antihistaminic properties, in concert with its ability to upregulate bile acid transporters, create a multi-faceted mechanism of action. news-medical.netemjreviews.com It both inhibits a pathway that promotes porphyrin accumulation (histamine signaling) and activates a pathway that enhances its removal (BSEP/MRP4-mediated excretion). news-medical.netemjreviews.com

Enzyme Modulation Properties of (S)-Chlorcyclizine (e.g., Hepatic Microsomal Enzyme Induction)

Preclinical evidence indicates that chlorcyclizine possesses hepatic microsomal enzyme-inducing properties. gpatindia.com The hepatic microsomal enzyme system, primarily located in the endoplasmic reticulum of liver cells, is a critical component of drug metabolism. news-medical.net This system includes a collection of enzymes, with the cytochrome P450 (CYP450) family being of central importance in the biotransformation of a wide array of xenobiotics, including drugs. news-medical.netgpnotebook.com

The induction of these enzymes by a substance like chlorcyclizine leads to an increased rate of metabolism for the inducing drug itself as well as for other drugs that are metabolized by the same enzymes. gpatindia.comksumsc.com This accelerated metabolism generally converts nonpolar, lipid-soluble compounds into more polar, water-soluble forms that are more easily excreted from the body. ksumsc.com The mechanism of induction can involve the drug binding to a receptor in the cytoplasm or nucleus, which then increases the gene expression of P450 enzymes. news-medical.net This can result in a two- to four-fold increase in the metabolic rate, a state that is maintained as long as the inducing agent is present. news-medical.net A notable consequence of this enzyme induction is the potential for a shortened duration of action for co-administered drugs, such as certain barbiturates. gpatindia.com

Recent research has also highlighted chlorcyclizine's ability to reduce the accumulation of protoporphyrin in the liver in a zebrafish model of erythropoietic protoporphyria (EPP). reachmd.com This effect suggests a modulation of hepatic pathways beyond typical drug metabolism, potentially offering a therapeutic avenue for this specific genetic disorder. reachmd.com

Table 1: Summary of Enzyme Modulation Properties of Chlorcyclizine

Property Description Implication Source(s)
Hepatic Microsomal Enzyme Induction Increases the activity of liver microsomal enzymes, particularly the Cytochrome P450 system. Accelerates the metabolism of itself and other co-administered drugs, potentially reducing their duration of action. gpatindia.comnews-medical.netksumsc.com
Metabolite Formation Metabolized in the liver via N-demethylation to norchlorcyclizine and via N-oxidation to chlorcyclizine N-oxide. The formation of metabolites is a key part of its biotransformation and excretion process. mims.com

| Hepatic Protoporphyrin Clearance | Demonstrated ability to clear hepatic protoporphyrin accumulation in a preclinical zebrafish model. | Shows potential for repurposing in genetic disorders like erythropoietic protoporphyria by modulating specific hepatic pathways. | reachmd.com |

Investigation of Other Preclinical Pharmacological Activities: Antiserotonergic, Local Anesthetic, and Antispasmodic Research

In addition to its primary antihistaminic effects, preclinical studies have identified several other pharmacological activities of chlorcyclizine, including antiserotonergic, local anesthetic, and antispasmodic properties. gpatindia.commims.comwikipedia.orgdrugbank.comnih.gov

Antiserotonergic Activity: Chlorcyclizine has been shown to possess antiserotonergic properties, meaning it can antagonize the effects of serotonin (B10506). mims.comwikipedia.orgdrugbank.com This activity contributes to its complex pharmacological profile, although it is considered a secondary action to its primary H1-receptor antagonism.

Local Anesthetic Properties: The local anesthetic action of chlorcyclizine is a recognized characteristic. gpatindia.comwikipedia.orgresearchgate.net Local anesthetics function by blocking nerve impulses, specifically by inhibiting the influx of sodium ions through channels in neuronal membranes. nih.gov This prevents the depolarization of the nerve and the transmission of pain signals. While direct comparative studies on (S)-chlorcyclizine are limited, research on other first-generation antihistamines like chlorpheniramine (B86927) has demonstrated a significant local anesthetic effect when injected intradermally, though with a shorter duration than standard local anesthetics like lidocaine. nih.gov This property is attributed to the chemical structure shared by many antihistamines.

Antispasmodic Properties: Chlorcyclizine also exhibits antispasmodic activity. gpatindia.com This effect is likely related to its anticholinergic properties, which involve blocking acetylcholine receptors. patsnap.com By inhibiting the action of acetylcholine on smooth muscle, chlorcyclizine can help to reduce muscle spasms.

Table 2: Overview of Other Preclinical Pharmacological Activities of Chlorcyclizine

Pharmacological Activity Mechanism of Action Preclinical Evidence Source(s)
Antiserotonergic Antagonism of serotonin receptors. Identified as a secondary pharmacological property in multiple drug profiles. mims.comwikipedia.orgdrugbank.com
Local Anesthetic Inhibition of sodium ion channels in neuronal membranes, blocking nerve impulse transmission. Noted as a characteristic property. Comparative studies on similar antihistamines confirm local anesthetic effects. gpatindia.comwikipedia.orgnih.govnih.gov

| Antispasmodic | Likely related to its anticholinergic activity, blocking acetylcholine receptors on smooth muscle. | Mentioned as a known property in pharmacological literature. | gpatindia.compatsnap.com |

Preclinical Pharmacokinetic and Pharmacodynamic Characterization of S Chlorcyclizine

Absorption, Distribution, Metabolism, and Excretion (ADME) Studies in Preclinical Systems

Preclinical ADME studies are crucial for characterizing the disposition of a drug candidate within an organism. For (S)-Chlorcyclizine, these investigations have provided significant insights into its metabolic fate and distribution patterns. nih.govnih.gov

The metabolic stability of a compound is a key determinant of its in vivo half-life and oral bioavailability. Microsomal stability assays, which utilize subcellular fractions of the liver containing primary drug-metabolizing enzymes, are commonly employed for this assessment. domainex.co.uksrce.hrbioivt.comwuxiapptec.com

The stability of Chlorcyclizine (B1668710) (CCZ) was evaluated in both human and mouse liver microsomes. In these in vitro assays, (S)-Chlorcyclizine demonstrated a shorter half-life (T₁/₂) in mouse microsomes (20.7 minutes) compared to human microsomes (43.6 minutes). nih.gov This suggests a faster rate of metabolism in the mouse model. The intrinsic clearance (Clᵢₙₜ), a measure of the metabolic capacity of the liver, was correspondingly higher in mouse microsomes. nih.govresearchgate.net

In Vitro Microsomal Stability of Chlorcyclizine (CCZ) and Norchlorcyclizine (Nor-CCZ)
CompoundSpeciesT₁/₂ (min)Clᵢₙₜ (μL/min/mg)
CCZHuman43.631.8
CCZMouse20.767.0
Nor-CCZHuman57.324.3
Nor-CCZMouse147.09.4

Understanding the distribution of a drug within the body is critical, as it needs to reach its target site of action in sufficient concentrations to be effective. For anti-HCV agents, high liver exposure is particularly desirable since the virus primarily infects and replicates in hepatocytes. nih.gov

In vivo studies in mice revealed that (S)-Chlorcyclizine exhibits a significant and preferential distribution to the liver. nih.gov Following a single intraperitoneal dose, the average concentration of (S)-Chlorcyclizine in the liver was found to be approximately 30-fold higher than in the plasma over a 24-hour period. nih.gov This high liver-to-plasma ratio indicates substantial hepatic accumulation, which is advantageous for treating liver-centric diseases like hepatitis C. nih.govnih.gov

Furthermore, studies also measured the brain levels of (S)-Chlorcyclizine and found them to be comparable to the high liver levels. nih.gov This indicates that the compound can cross the blood-brain barrier, a characteristic that requires consideration in further development. nih.govpatsnap.com

Tissue Distribution of (S)-Chlorcyclizine in Mice
ParameterPlasmaLiverBrain
Average Concentration (0-24h)6.58 μM195 μmol/kgComparable to Liver
Liver-to-Plasma Ratio29.6 to 1

Metabolism studies identified (S)-Norchlorcyclizine as the primary metabolite of (S)-Chlorcyclizine. nih.govnih.gov This metabolite is formed through the N-demethylation of the parent compound. drugbank.com In preclinical evaluations, (S)-Norchlorcyclizine was found to be as biologically active against HCV in vitro as (S)-Chlorcyclizine. nih.gov

Interestingly, (S)-Norchlorcyclizine displayed a different and potentially more favorable pharmacokinetic profile in mice compared to its parent compound. It exhibited a longer half-life and an even higher liver distribution, with a liver-to-plasma concentration ratio of about 60.7 to 1. nih.gov However, its in vitro selectivity was lower than that of (S)-Chlorcyclizine. nih.gov The antiviral activity observed in vivo for (S)-Chlorcyclizine may be partly attributable to its conversion to the active metabolite, (S)-Norchlorcyclizine. nih.gov

In Vivo Pharmacokinetic Profiling of (S)-Chlorcyclizine in Animal Models

In vivo pharmacokinetic studies in mice were conducted to understand the time course of (S)-Chlorcyclizine's absorption, distribution, and elimination in a whole-organism system. Following a single intraperitoneal administration, key pharmacokinetic parameters were determined for plasma, liver, and brain tissues. nih.govnih.gov

Pharmacokinetic Parameters of (S)-Chlorcyclizine in Mice
ParameterPlasmaLiverBrain
Tₘₐₓ (h)0.252.02.0
Cₘₐₓ12.2 μM328 μmol/kg277 μmol/kg
T₁/₂ (h)-1.99-

Preclinical Pharmacodynamic Endpoints: Cellular and Animal Model Assays

Pharmacodynamic studies assess the biochemical and physiological effects of a drug on the body. For (S)-Chlorcyclizine, these studies focused on determining its efficacy and selectivity against its intended biological target.

The in vitro antiviral activity of (S)-Chlorcyclizine was evaluated in cell culture models of HCV infection. The half-maximal effective concentration (EC₅₀), which is the concentration of a drug that gives half-maximal response, was determined to be in the nanomolar range, indicating potent anti-HCV activity. nih.govcaymanchem.com

To assess the compound's therapeutic window, its cytotoxicity was measured. The 50% cytotoxic concentration (CC₅₀) is the concentration at which 50% of the cells are killed. labinsights.nl For (S)-Chlorcyclizine, the CC₅₀ was found to be in the micromolar range. nih.gov

The selectivity index (SI), calculated as the ratio of CC₅₀ to EC₅₀, is a critical measure of a drug's safety margin. A higher SI value indicates greater selectivity for the viral target over the host cells. (S)-Chlorcyclizine demonstrated a high selectivity index, suggesting a favorable in vitro safety profile. nih.gov

In Vitro Efficacy and Selectivity of (S)-Chlorcyclizine Against HCV
ParameterValue (μM)
EC₅₀0.008
CC₅₀15.0
Selectivity Index (SI = CC₅₀/EC₅₀)1875

Viral Kinetic Pattern Analysis in Hepatitis C Virus Animal Models

The in vivo antiviral efficacy of chlorcyclizine (CCZ) has been evaluated in chimeric mouse models with humanized livers. nih.govnih.gov These models, specifically Alb-uPA/SCID mice engrafted with primary human hepatocytes, serve as a valuable tool for studying the preclinical pharmacology of anti-Hepatitis C virus (HCV) agents. nih.govfrontiersin.org In these studies, mice are infected with HCV, typically of genotype 1b, and monitored for serum HCV RNA levels before and during treatment. nih.gov

One study reported the viral kinetic patterns in five HCV-infected Alb-uPA/SCID chimeric mice treated with a daily 50 mg dose of CCZ. nih.govresearchgate.net Over a 28-day treatment period, serum HCV RNA kinetics were observed at multiple time points (days 0, 3, 7, 14, 21, and 28). nih.govresearchgate.net The analysis of this data revealed that the viral kinetic patterns under CCZ monotherapy were either monophasic or biphasic. nih.govresearchgate.net This observation led to the application of the standard HCV model for further mathematical analysis of the viral-host interactions and the efficacy of the treatment. nih.gov

In a separate investigation involving chlorcyclizine derivatives, the in vivo efficacy was also assessed in chimeric mice infected with genotype 1b HCV. nih.gov The mice were treated over a four-week period, and changes in HCV titers were monitored. nih.gov This research confirmed that chlorcyclizine and its derivatives are potent inhibitors of HCV in animal models, which prompted further chemical optimization to improve their properties. nih.gov

The table below summarizes the key aspects of the viral kinetic analysis in these animal models.

Parameter Description
Animal Model Alb-uPA/SCID chimeric mice with humanized livers
HCV Genotype 1b
Treatment Chlorcyclizine (CCZ) monotherapy
Observation Period 28 days
Viral Kinetic Patterns Monophasic or Biphasic
Significance Provided insights into the in vivo antiviral effects of CCZ and guided further drug development.

Cytotoxicity Evaluation in Diverse Cell Lines and Primary Cell Cultures

The cytotoxicity of chlorcyclizine and its derivatives is a critical aspect of their preclinical evaluation to determine their therapeutic window. Cytotoxicity is often expressed as the 50% cytotoxic concentration (CC50), which is the concentration of a compound that results in 50% cell death compared to a negative control. oup.com

In the context of HCV research, cytotoxicity assays are typically conducted in hepatoma cell lines, such as Huh7.5.1 cells. oup.com For chlorcyclizine derivatives, the cytotoxicity was evaluated using an ATPlite assay in this cell line. oup.com This allows for a direct comparison with the compound's antiviral activity, expressed as the 50% effective concentration (EC50), to calculate the selectivity index (SI = CC50/EC50). A higher SI value is indicative of a more favorable safety profile.

High-throughput phenotypic screening in hepatoma cells identified (S)-chlorcyclizine as a potent inhibitor of HCV entry. smolecule.com Further studies have shown that checkerboard combinatorial assays in hepatoma cultures demonstrated that (S)-chlorcyclizine can enhance the potency of other antiviral agents, such as nucleoside analogue polymerase inhibitors and ribavirin, without increasing cytotoxicity. smolecule.com

The evaluation of cytotoxicity is not limited to cancer cell lines. It is also important to assess the effect of compounds on primary cell cultures, which may be more representative of the in vivo situation. nih.gov While specific data on (S)-chlorcyclizine in a wide range of primary cell cultures is not extensively detailed in the provided context, the general principle in toxicology is to use various cell types to understand the potential for off-target effects. nih.govresearchgate.net For instance, research on other compounds has utilized primary cell cultures from different organs to examine variations in sensitivity. nih.gov

The table below provides a general overview of the cell lines used in the cytotoxicity evaluation of compounds like (S)-chlorcyclizine.

Cell Type Purpose Assay Example
Hepatoma Cell Lines (e.g., Huh7.5.1) To assess cytotoxicity in liver-derived cells, relevant to HCV infection.ATPlite assay
Various Human Tumor Cell Lines (e.g., SY5Y, Hela, HEK293, MCF7) To evaluate broad cytostatic and cytotoxic potential against different cancer types. mdpi.comMTT assay mdpi.com
Primary Cell Cultures To determine the effect on non-cancerous, differentiated cells from various tissues. nih.govVaries depending on cell type and endpoint.

It has been noted that the cytotoxicity of various compounds can be dependent on the specific cell line used, as well as the dose and duration of exposure. nih.govmdpi.com For example, HepG2 human hepatocellular carcinoma cells have shown resistance to certain toxic agents due to their high detoxification capacity. mdpi.com

Advanced Analytical and Computational Methodologies in S Chlorcyclizine Research

State-of-the-Art Chromatographic Techniques for (S)-Chlorcyclizine and Metabolites

Chromatography is a cornerstone in the analysis of (S)-Chlorcyclizine and its byproducts. dergipark.org.tr Modern chromatographic methods provide the high resolution and sensitivity needed to separate and quantify these compounds in complex mixtures. mdpi.com

High-Performance Liquid Chromatography (HPLC) and Micellar Liquid Chromatography (MLC) Applications

High-Performance Liquid Chromatography (HPLC) is a fundamental tool for the analysis of chlorcyclizine (B1668710) and its derivatives. acs.org It is frequently used with spectrophotometric or mass spectrometry detectors to ensure the purity of compounds. mdpi.comacs.org For instance, the purity of chlorcyclizine analogs has been confirmed to be greater than 95% using analytical HPLC methods. nih.gov Specific HPLC methods have been developed for stability studies and the determination of chlorcyclizine in various samples. acs.org One method involved a 7-minute gradient of 4% to 100% acetonitrile (B52724) in water, while another utilized a 3-minute gradient under similar conditions, both on a C18 column at 50°C. acs.org

Micellar Liquid Chromatography (MLC) is a variation of reversed-phase HPLC that employs a mobile phase containing a surfactant above its critical micellar concentration. wikipedia.orgchromatographyonline.com This technique is particularly useful for separating mixtures of charged and neutral solutes and can allow for the direct injection of biological fluids like serum, which simplifies sample preparation. wikipedia.orgresearchgate.net MLC has been shown to be effective for the analysis of various drugs and can offer different selectivity compared to traditional HPLC. chromatographyonline.comnih.gov The efficiency of MLC can be hampered by the adsorption of surfactant monomers onto the stationary phase, but additives like triethylamine (B128534) and 1-butanol (B46404) can mitigate this issue. researchgate.net

Chiral Chromatography for Enantiomeric Separation and Purity Determination

The separation of enantiomers, or mirror-image isomers, is critical in pharmaceutical research, as different enantiomers of a drug can have vastly different biological activities. chromatographyonline.comresearchgate.net For (S)-Chlorcyclizine, ensuring its enantiomeric purity is paramount. Chiral chromatography is the primary method used to achieve this separation. chromatographyonline.com

Polysaccharide-based chiral stationary phases (CSPs), such as those derived from amylose (B160209) or cellulose, are widely used for their broad applicability and reproducibility in separating a wide range of chiral compounds. researchgate.netoup.com Supercritical fluid chromatography (SFC) with preparative systems has been successfully used to purify enantiomerically pure compounds like (S)-Chlorcyclizine to greater than 99% purity. acs.org While techniques like capillary electrophoresis can also be used for chiral separations, HPLC with chiral stationary phases remains a dominant method. mdpi.com The goal of these assays is to quantify the amount of the undesired enantiomer relative to the total, ensuring the quality and safety of the chiral drug substance. chromatographyonline.com

High-Resolution Spectroscopic Characterization of (S)-Chlorcyclizine (e.g., Mass Spectrometry, NMR)

High-resolution spectroscopic techniques are indispensable for the structural elucidation and characterization of (S)-Chlorcyclizine and its derivatives.

Mass Spectrometry (MS) is a powerful tool for determining the molecular weight and formula of a compound. High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-MS), provides precise mass measurements. acs.org For example, the molecular formula of a chlorcyclizine analog was confirmed using an Agilent 6210 Time-of-Flight (TOF) LC/MS system with electrospray ionization. acs.org In studies of its antiviral activity, mass spectrometry was used to identify the binding site of chlorcyclizine on the Hepatitis C Virus (HCV) E1 glycoprotein (B1211001). nih.govnih.gov Specifically, it revealed that chlorcyclizine cross-linked to a sequence near the putative fusion peptide of E1. nih.govnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the structure and connectivity of atoms within a molecule. Both 1H and 13C NMR are used to characterize chlorcyclizine and its analogs. nih.govcopernicus.org The chemical shifts and coupling patterns in the NMR spectra allow for the assignment of each proton and carbon in the molecule's structure. mdpi.com For instance, in the characterization of a chlorcyclizine derivative, 1H NMR spectra were recorded on a Varian 400 MHz spectrometer, and the chemical shifts were reported in ppm. nih.gov Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, provide further structural details by showing correlations between different nuclei. mdpi.com High-resolution magic-angle spinning (HR-MAS) NMR is an advanced technique that can be used to study intact biological samples, offering insights into cellular metabolism in the presence of compounds like chlorcyclizine. frontiersin.org

High-Throughput Screening (HTS) and Quantitative High-Throughput Screening (qHTS) Platforms for Discovery

High-Throughput Screening (HTS) is a drug discovery process that uses automation to rapidly test thousands to millions of compounds for a specific biological activity. evotec.comwikipedia.org This method is crucial for identifying initial "hits" from large chemical libraries that can be further developed into new drugs. evotec.com

Quantitative High-Throughput Screening (qHTS) is an advanced form of HTS that tests compounds at multiple concentrations, generating a concentration-response curve for every compound in the library in a single experiment. nih.govresearchgate.net This approach provides more detailed pharmacological information directly from the primary screen, including the potency (EC50 or IC50) and efficacy of the compounds. wikipedia.org The discovery of chlorcyclizine's anti-HCV activity was made through a cell-based qHTS platform. acs.org This platform allows for the efficient identification and profiling of compounds with a wide range of activities, helping to accelerate the discovery of new drug leads. nih.govnih.gov The data-rich output of qHTS can be immediately used to establish structure-activity relationships (SARs). nih.govresearchgate.net

Computational Chemistry and Theoretical Pharmacology of (S)-Chlorcyclizine

Computational chemistry and theoretical pharmacology are integral to modern drug discovery, providing insights that guide the design and optimization of new therapeutic agents. nih.govsciencepublishinggroup.com These computational approaches complement experimental work by predicting molecular properties and interactions. frontiersin.orgresearchgate.net

Molecular Docking Simulations for Ligand-Target Interactions (e.g., HCV E1 Fusion Loop)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand, such as (S)-Chlorcyclizine) when bound to a second (a receptor, such as a protein). researchgate.net These simulations are crucial for understanding the molecular basis of a drug's action.

In the case of (S)-Chlorcyclizine's activity against the Hepatitis C Virus (HCV), molecular docking simulations have been instrumental. nih.gov These simulations predicted that chlorcyclizine binds to a hydrophobic pocket within the HCV E1 envelope glycoprotein, specifically interacting with the fusion loop. nih.govnih.gov The model suggests that the phenyl and chlorophenyl groups of chlorcyclizine form hydrophobic interactions with the E1 fusion loop. researchgate.net This binding is thought to interfere with the viral fusion process, thus inhibiting HCV entry into host cells. nih.govnih.gov Similar molecular modeling approaches have been used to study the interaction of chlorcyclizine derivatives with the fusion peptide of other viruses, such as SARS-CoV-2. asm.org These computational studies provide a detailed picture of the ligand-target interactions that are essential for rational drug design.

Interactive Data Table: Analytical Techniques for (S)-Chlorcyclizine

Interactive Data Table: Computational and Screening Methods

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular Dynamics (MD) simulations are powerful computational tools used to understand the dynamic nature of molecules and their interactions over time. mdpi.com For (S)-Chlorcyclizine, MD simulations provide critical insights into its conformational flexibility and how it binds to its biological targets.

Conformational Analysis:

The three-dimensional shape of (S)-Chlorcyclizine is not static; it exists as an ensemble of different conformations. Understanding these preferred shapes is key to comprehending its biological activity. MD simulations can map the potential energy surface of the molecule, identifying low-energy, stable conformations. For instance, simulations can reveal the torsion angles and spatial arrangement of the benzhydryl and piperazine (B1678402) moieties, which are critical for receptor interaction. Studies on similar flexible molecules have shown that MD simulations can identify conformational preferences in solution, which may differ from the solid-state crystal structure. nih.govmdpi.com Enhanced sampling methods, such as replica-exchange MD and simulated tempering, can be employed to overcome energy barriers and explore a wider range of conformations than conventional MD. biorxiv.org

Binding Dynamics:

MD simulations are instrumental in elucidating the process of (S)-Chlorcyclizine binding to its target receptors, such as the histamine (B1213489) H1 receptor or viral proteins. dovepress.com These simulations can model the entire binding event, from the initial encounter to the formation of a stable complex. This allows for the identification of key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-stacking, that stabilize the bound state. mdpi.com

Furthermore, advanced techniques like Gaussian accelerated MD (GaMD) and its ligand-specific variant (LiGaMD) can be used to simulate the repetitive binding and unbinding of (S)-Chlorcyclizine. dovepress.comnih.gov This provides valuable data on the kinetics of the interaction, including the association (kon) and dissociation (koff) rate constants, which are crucial determinants of a drug's duration of action. nih.govnih.gov By analyzing the simulation trajectories, researchers can understand the role of specific amino acid residues in the binding pocket and how the protein's flexibility accommodates the ligand. nih.gov

Table 1: Key Parameters from Molecular Dynamics Simulations of Ligand-Receptor Interactions

ParameterDescriptionSignificance in (S)-Chlorcyclizine Research
RMSD (Root Mean Square Deviation) Measures the average distance between the atoms of superimposed protein or ligand structures over time.Indicates the stability of the (S)-Chlorcyclizine-receptor complex. Lower, stable RMSD suggests a stable binding mode. mdpi.com
RMSF (Root Mean Square Fluctuation) Measures the fluctuation of individual amino acid residues around their average position.Identifies flexible regions of the receptor that may be important for ligand entry or conformational changes upon binding.
Radius of Gyration (Rg) A measure of the compactness of a structure.Changes in Rg can indicate conformational changes in the receptor upon (S)-Chlorcyclizine binding. nih.gov
SASA (Solvent Accessible Surface Area) The surface area of a molecule that is accessible to a solvent.A decrease in SASA upon binding suggests that (S)-Chlorcyclizine is buried within the binding pocket. mdpi.com
Binding Free Energy (ΔGbind) The free energy change upon ligand binding, often calculated using methods like MM/PBSA or MM/GBSA.Predicts the binding affinity of (S)-Chlorcyclizine to its target. More negative values indicate stronger binding. mdpi.com
Interaction Energy The energy of non-bonded interactions (van der Waals, electrostatic) between the ligand and receptor.Helps to identify the key residues and types of forces driving the binding of (S)-Chlorcyclizine.

Mathematical Modeling of Preclinical Pharmacodynamic Responses

Mathematical modeling is an essential tool for translating preclinical data into quantitative predictions of a drug's effect in a biological system. semanticscholar.orgfrontiersin.org For (S)-Chlorcyclizine, these models integrate data from in vitro and in vivo studies to describe the relationship between drug concentration and its pharmacological effect over time.

Pharmacokinetic/pharmacodynamic (PK/PD) models are central to this effort. iipseries.org The pharmacokinetic component describes the absorption, distribution, metabolism, and excretion (ADME) of (S)-Chlorcyclizine, determining its concentration in plasma and at the site of action (e.g., the liver). nih.govnih.gov The pharmacodynamic component then links these concentrations to the observed biological response, such as the inhibition of viral replication or receptor occupancy. iipseries.org

These models can range from simple empirical descriptions (e.g., Emax models) to complex, mechanism-based models that incorporate detailed biological processes. iipseries.orgfrontiersin.org For example, a mechanistic model for the anti-HCV activity of (S)-Chlorcyclizine might include equations describing viral entry, replication, and the inhibitory effect of the drug on specific viral or host proteins. nih.gov

The development and validation of these models rely on robust preclinical data. frontiersin.org This often involves time-course studies in animal models, such as chimeric mice with humanized livers for HCV research, where drug concentrations and viral loads are measured at multiple time points. nih.govnih.gov

Table 2: Components of a Preclinical Pharmacodynamic Model for (S)-Chlorcyclizine

Model ComponentDescriptionExample Application for (S)-Chlorcyclizine
Pharmacokinetic (PK) Model Describes the time course of drug concentration in the body. Often a compartmental or non-compartmental model. nih.govA two-compartment model describing the distribution of (S)-Chlorcyclizine between plasma and the liver. nih.gov
Target Engagement Model Relates drug concentration at the target site to the degree of target binding or inhibition.A model linking liver concentrations of (S)-Chlorcyclizine to the inhibition of a host factor required for HCV entry.
Transduction Model Describes the cascade of events that translate target engagement into a biological response.A series of equations modeling the downstream effects of histamine H1 receptor blockade.
Disease Progression Model Characterizes the natural course of the disease in the absence of treatment. arxiv.orgA model of HCV RNA increase over time in an infected chimeric mouse model. nih.gov
Drug Effect Model Integrates the drug's effect into the disease progression model to predict the overall therapeutic outcome.A model that subtracts the inhibitory effect of (S)-Chlorcyclizine from the viral replication rate.

Quantitative Structure-Activity Relationship (QSAR) Analysis for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational technique that correlates the chemical structure of a series of compounds with their biological activity. wikipedia.org For (S)-Chlorcyclizine and its analogs, QSAR models are invaluable for predicting the activity of new, unsynthesized derivatives, thereby guiding medicinal chemistry efforts toward more potent and effective compounds. chemmethod.com

The fundamental principle of QSAR is that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure. wikipedia.org A QSAR study involves several key steps:

Data Set Assembly: A series of structurally related compounds (analogs of (S)-Chlorcyclizine) with experimentally determined biological activities (e.g., IC50 or EC50 values) is compiled. researchgate.net

Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound. These descriptors quantify various aspects of the molecule's structure and properties, including electronic (e.g., partial charges, HOMO/LUMO energies), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological characteristics. researchgate.netijpsr.com

Model Development: Statistical methods, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or more advanced machine learning algorithms like Artificial Neural Networks (ANN), are used to build a mathematical equation that relates the descriptors (independent variables) to the biological activity (dependent variable). chemmethod.comnih.gov

Model Validation: The predictive power of the QSAR model is rigorously assessed using internal and external validation techniques to ensure its robustness and reliability. chemmethod.com

For antihistamines like (S)-Chlorcyclizine, QSAR studies have identified key descriptors that influence their kinetic binding properties. For example, studies have shown that the association rate constant (kon) can be determined by descriptors related to the water-accessible surface area of hydrophobic atoms (FASA_H), while the dissociation rate constant (koff) is influenced by descriptors reflecting the ratio of hydrophilic to total molecular surface area (vsurf_CW2). nih.govmdpi.comresearchgate.net Such insights are critical for designing second-generation antihistamines with a longer duration of action. nih.gov

Table 3: Common Descriptors Used in QSAR Analysis of (S)-Chlorcyclizine Analogs

Descriptor ClassExample DescriptorsRelevance to (S)-Chlorcyclizine Activity
Electronic Dipole Moment, HOMO/LUMO energies, Atomic ChargesInfluences electrostatic interactions with the receptor and chemical reactivity. researchgate.netresearchgate.net
Steric/Topological Molecular Weight, Molar Refractivity, Surface Area, Shape IndicesRelates to the size and shape of the molecule, determining its fit within the binding pocket. ijpsr.com
Hydrophobic LogP (Partition Coefficient), AlogP98Crucial for membrane permeability and hydrophobic interactions within the receptor binding site. researchgate.netakjournals.com
3D Descriptors Water-Accessible Surface Area (FASA_H), Vsurf DescriptorsProvides a 3D representation of molecular properties related to surface hydrophobicity and hydrophilicity, impacting binding kinetics. nih.govmdpi.com
Hydrogen Bonding Number of H-bond donors and acceptorsKey for forming specific, stabilizing interactions with the target protein. ijpsr.com

Future Directions and Emerging Research Avenues for S Chlorcyclizine

Exploration of Novel Therapeutic Opportunities in Preclinical Disease Models

Preclinical research has identified (S)-chlorcyclizine as a promising candidate for several diseases, primarily due to its antiviral and metabolic regulatory activities.

Initial discoveries highlighted its potent activity against the Hepatitis C virus (HCV). nih.gov Studies have shown that chlorcyclizine (B1668710) inhibits HCV infection at an early stage, likely by targeting the viral entry into host cells. nih.gov This antiviral effect was observed in both human hepatoma cells and primary human hepatocytes. nih.gov In a significant preclinical step, (S)-chlorcyclizine demonstrated efficacy in restricting HCV infection (genotypes 1b and 2a) in mice with humanized livers. nih.gov The primary metabolite, (S)-nor-CCZ, showed a longer half-life and higher concentration in the liver compared to the parent compound. nih.gov

Beyond virology, research has explored its potential in treating rare genetic disorders. In preclinical models of erythropoietic protoporphyria (EPP), a disease causing severe liver damage from protoporphyrin accumulation, chlorcyclizine was found to be effective. reachmd.com It works by helping the liver clear this toxic buildup and by reducing inflammation. reachmd.comnews-medical.net Studies in zebrafish and mouse models showed that chlorcyclizine can alleviate hepatic protoporphyrin accumulation and the associated liver injury. reachmd.combioengineer.org Interestingly, a sex-specific effect was noted in mice, with female mice showing a more significant reduction in liver injury, which may be related to differences in drug metabolism. news-medical.neteurekalert.org

The potential of chlorcyclizine and its analogs extends to other viral infections as well. Some first-generation antihistamines, including chlorcyclizine, have been identified as potential candidates for repurposing as anti-filovirus agents. acs.org

The following table summarizes key preclinical findings for (S)-chlorcyclizine in various disease models.

Continued Development of Highly Potent and Selective (S)-Chlorcyclizine Analogs

A significant focus of ongoing research is the development of chlorcyclizine analogs with improved potency, selectivity, and pharmacokinetic properties. The goal is to enhance the therapeutic effects while minimizing off-target activities, such as antihistamine effects. acs.orgnih.gov

Medicinal chemistry campaigns have led to the synthesis of numerous derivatives. acs.orgnih.gov One key achievement was the creation of non-chiral analogs, which simplifies synthesis and biological interpretation. nih.gov Modifications have included substitutions on the piperazine (B1678402) ring and the aromatic rings. acs.orgnih.gov For instance, dual para-chloro substitution on the aromatic rings resulted in more potent non-chiral compounds. acs.org Introducing an oligoethylene glycol chain to the piperazine nitrogen also improved anti-HCV activity without compromising selectivity. acs.org

These efforts have yielded compounds with significantly improved anti-HCV potency, with some analogs exhibiting EC50 values below 10 nM and selectivity indices greater than 2000. nih.gov For example, one optimized non-chiral analog, compound 30, showed a 19-fold increase in anti-HCV activity and an 8-fold improvement in selectivity compared to the original compound. acs.org This analog also demonstrated a longer half-life in the liver (8.5 hours) compared to (S)-CCZ (1.99 hours). acs.orgnih.gov Another analog, compound 3, was identified as a potent inhibitor of HCV genotype 2, with an EC50 in the nanomolar range. nih.gov

The table below details the activity of select (S)-chlorcyclizine analogs.

Deeper Elucidation of Stereospecific Molecular Mechanisms of Action

Understanding the precise molecular mechanisms of (S)-chlorcyclizine is crucial for its development. A key finding is that both the (S)- and (R)-enantiomers of chlorcyclizine can inhibit the entry of HCV into cells. arabjchem.org Research suggests that chlorcyclizine directly targets the HCV E1 envelope glycoprotein (B1211001), interfering with the viral fusion process. researchgate.net This was supported by the generation of resistance-associated mutations in the HCV E1 protein, with several located in the putative fusion peptide. researchgate.net

While both enantiomers are active against HCV, their interaction with other targets, like the H1 histamine (B1213489) receptor, can differ, which is a critical aspect of developing more selective drugs. nih.gov Studies on chlorcyclizine analogs aimed to reduce or eliminate antihistamine activity to isolate the desired therapeutic effect. acs.orgnih.gov Docking studies have also suggested that (S)-chlorcyclizine can bind to the Ebola virus glycoprotein in a manner similar to other known inhibitors. nih.gov

The stereospecificity of chlorcyclizine's interactions is fundamental. The distinct three-dimensional arrangement of its enantiomers leads to differential binding with chiral biological targets like receptors and enzymes, influencing their pharmacological activity. researchgate.net

Integration of Omics Technologies for Comprehensive Mechanistic Understanding

To gain a broader view of the biological effects of (S)-chlorcyclizine, researchers are beginning to integrate "omics" technologies. These approaches, including proteomics (the study of proteins) and metabolomics (the study of metabolites), allow for a comprehensive analysis of cellular responses to drug treatment. mdpi.comaxcelead-us.com

By applying proteomics, researchers can identify changes in protein expression and signaling pathways affected by (S)-chlorcyclizine. This can uncover not only the primary drug targets but also off-target effects and downstream consequences of drug action. mdpi.com For example, analyzing the phosphorylation status of proteins can reveal which signaling pathways are activated or inhibited. mdpi.com

Metabolomics can profile the changes in small-molecule metabolites within cells or tissues following treatment with (S)-chlorcyclizine. mdpi.comfrontiersin.org This can provide a functional readout of the physiological state and reveal alterations in metabolic pathways, such as lipid or amino acid metabolism. dovepress.com Such analyses have been used to understand the effects of other drugs and could identify biomarkers to monitor the therapeutic response to (S)-chlorcyclizine. frontiersin.orgtechscience.com

The integration of multiple omics datasets (multi-omics) offers a powerful, systems-level understanding of a drug's mechanism of action, helping to build more complete models of its effects on biological systems. happiestminds.comescholarship.org This comprehensive approach is essential for identifying new therapeutic applications, understanding resistance mechanisms, and developing personalized medicine strategies for (S)-chlorcyclizine and its analogs.

Q & A

Q. What is the molecular mechanism by which (S)-Chlorcyclizine inhibits Hepatitis C Virus (HCV) entry, and how can this be experimentally validated?

(S)-Chlorcyclizine directly targets the fusion peptide of HCV envelope glycoprotein E1, disrupting viral-host membrane fusion. To validate this, researchers should:

  • Use in vitro HCV pseudoparticle entry assays with genotype-specific constructs.
  • Perform molecular dynamics simulations (e.g., NAMD) to assess binding stability in the E1 fusion pocket .
  • Confirm specificity via resistance-associated mutation profiling in HCV replicon systems .

Q. How does (S)-Chlorcyclizine interact with histamine H1 receptors, and what experimental approaches quantify its receptor affinity?

(S)-Chlorcyclizine acts as a high-affinity H1 receptor antagonist (Ki = 9 nM). Methodologies include:

  • Radioligand displacement assays using [³H]-mepyramine in transfected HEK293 cells.
  • Functional assays (e.g., histamine-induced calcium flux inhibition) in primary neuronal cultures to assess downstream effects on circadian rhythm modulation .

Q. Which animal models are validated for preclinical evaluation of (S)-Chlorcyclizine’s antiviral activity?

  • Chimeric mice with humanized livers : For HCV genotype 1b/2a infection studies (dose range: 10–50 mg/kg, oral) .
  • Timed-pregnant SD rats : To assess teratogenic risks (e.g., fetal palate development) at 25–100 mg/kg/day doses .
  • Zika virus (ZIKV) models : Vero cell cytopathic effect assays (EC₅₀ = 69.0 µM) and murine neuroinvasion models .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported EC₅₀ values for (S)-Chlorcyclizine across HCV genotypes?

Discrepancies arise from assay variability (e.g., pseudoparticle vs. live-virus systems) and genotype-specific differences. Strategies include:

  • Standardizing assays using WHO HCV reference panels.
  • Cross-validating results with orthogonal methods (e.g., qRT-PCR for viral RNA reduction vs. luciferase reporter assays) .
  • Analyzing structural differences in E1 glycoproteins via cryo-EM to identify genotype-specific binding motifs .

Q. What experimental strategies improve the pharmacokinetic (PK) profile of (S)-Chlorcyclizine derivatives without compromising antiviral potency?

  • Metabolic stability optimization : Liver microsomal assays to identify CYP450-mediated degradation hotspots (e.g., N-demethylation) .
  • Prodrug synthesis : Mask polar groups (e.g., hydroxylation) to enhance oral bioavailability, as seen in derivatives like CCZ-2a (50 mg/kg, 90% hepatic exposure) .
  • Co-administration studies : Pair with cytochrome P450 inhibitors (e.g., cimetidine) to prolong half-life in murine models .

Q. What methodologies detect resistance-associated mutations during prolonged (S)-Chlorcyclizine exposure in vitro?

  • Long-term viral passage assays : Serial HCV culture under increasing CCZ pressure (e.g., 0.1–10 µM over 20 passages).
  • Deep sequencing : Identify mutations in E1 (e.g., G274R) or NS5A regions linked to reduced susceptibility .
  • Fitness cost analysis : Compare replication kinetics of mutant vs. wild-type viruses in Huh7.5 cells .

Q. How does (S)-Chlorcyclizine’s modulation of barbiturate metabolism impact neuropharmacology studies?

(S)-Chlorcyclizine induces hepatic CYP450 enzymes, accelerating pentobarbital metabolism. Researchers should:

  • Monitor anesthesia duration in rodent models pre-treated with CCZ (10 mg/kg, intraperitoneal).
  • Use LC-MS/MS to quantify barbiturate clearance rates in microsomal fractions .
  • Control for drug-drug interactions in neurobehavioral assays (e.g., locomotor activity) .

Methodological Considerations for Data Contradictions

Q. How should researchers address conflicting reports on (S)-Chlorcyclizine’s sedative vs. convulsive effects in rodents?

Dose-dependent duality (sedation at 10 mg/kg vs. convulsions at 50 mg/kg) requires:

  • Rigorous dose-response curves in multiple strains (e.g., BALB/c vs. C57BL/6).
  • Electroencephalography (EEG) to correlate plasma concentrations with CNS activity .
  • Histamine challenge tests to isolate H1 receptor-mediated effects from off-target actions .

Q. What controls are essential when repurposing (S)-Chlorcyclizine for Zika virus (ZIKV) studies?

  • Cytotoxicity controls : MTT assays in Vero cells to distinguish antiviral activity from cell death (SI >2 required) .
  • Time-of-addition assays : Differentiate entry inhibition (pre-treatment) from post-entry mechanisms.
  • In vivo neurotropism validation : Intracerebral ZIKV challenge in CCZ-treated mice with viral load quantification via qPCR .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.